molecular formula C21H22BrN3O3S2 B2767679 N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 361167-25-1

N-(6-bromo-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2767679
CAS No.: 361167-25-1
M. Wt: 508.45
InChI Key: XOCUBNVRBDIYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the bromobenzo[d]thiazol-2-yl and 3,5-dimethylpiperidin-1-ylsulfonyl groups suggest that it might have unique properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic structure, while the bromobenzo[d]thiazol-2-yl and 3,5-dimethylpiperidin-1-ylsulfonyl groups would add additional rings to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom and the amide group. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction . The amide group could participate in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the bromine atom might increase the compound’s density and boiling point, while the amide group could allow for hydrogen bonding .

Scientific Research Applications

Theoretical Investigation and Molecular Docking Study

Research has explored the antimalarial activity of sulfonamide derivatives, including structures similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, utilizing computational calculations and molecular docking studies. These studies have highlighted the potential of these compounds in treating diseases like malaria and COVID-19 due to their binding affinity to specific proteins involved in the disease processes. For example, a study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with notable antimalarial activity and favorable ADMET properties. This research underscores the importance of theoretical calculations and molecular docking in identifying promising therapeutic agents (Fahim & Ismael, 2021).

Synthesis and Antibacterial Activity

Another significant application of similar compounds is in the synthesis of novel agents with antibacterial properties. Palkar et al. (2017) designed and synthesized novel analogs exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing bacterial infections without cytotoxic effects on mammalian cells. These findings suggest a strong foundation for developing new antibacterial agents using this chemical framework (Palkar et al., 2017).

Carbonic Anhydrase Inhibition for Cancer Treatment

Compounds structurally related to N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide have also been investigated for their potential in inhibiting carbonic anhydrase IX, a tumor-associated enzyme. Research by Ilies et al. (2003) has shown that halogenated sulfonamides, including benzothiazole derivatives, effectively inhibit carbonic anhydrase IX, suggesting their potential application as antitumor agents. This inhibition could lead to novel therapeutic strategies in cancer treatment, emphasizing the role of sulfonamide derivatives in medicinal chemistry (Ilies et al., 2003).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s difficult to predict the exact hazards associated with this compound .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCUBNVRBDIYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.